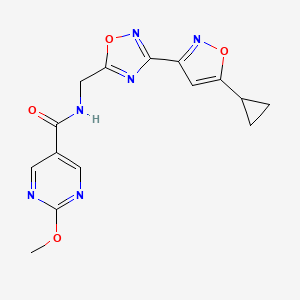

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure and functional groups .Applications De Recherche Scientifique

Drug Discovery and Development

Isoxazole rings, such as the one present in this compound, are commonly found in many commercially available drugs . The presence of the isoxazole and oxadiazole moieties can be indicative of a compound’s potential biological activity, making it a candidate for drug discovery programs. This compound could be explored for its binding affinity to various biological targets, potentially leading to the development of new therapeutic agents.

Metal-Free Synthetic Routes

The synthesis of isoxazoles is significant in medicinal chemistry. Developing metal-free synthetic routes for such compounds is desirable due to the drawbacks of metal-catalyzed reactions, such as toxicity and environmental impact . This compound could serve as a model for developing new synthetic methods that are more eco-friendly and cost-effective.

Anticancer Research

Compounds with isoxazole and oxadiazole structures have been investigated for their anticancer properties. This specific compound could be studied for its efficacy in inhibiting cancer cell growth and proliferation, potentially leading to the development of new anticancer drugs .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. A similar compound has been identified as a specific RET kinase inhibitor . Therefore, this compound could be researched for its potential to act as a kinase inhibitor, which could have therapeutic applications in diseases where kinase activity is dysregulated.

Antifungal Activity

Isoxazole derivatives have shown promise as antifungal agents. This compound could be tested against various fungal strains to assess its effectiveness in treating fungal infections .

Nanocatalysis and Sensing Applications

The structural complexity and functional groups present in this compound make it a potential candidate for applications in nanocatalysis and sensing. It could be used to develop sensors for detecting specific biological or chemical substances, or as a catalyst in nanoscale reactions, which could have implications in environmental monitoring and industrial processes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propriétés

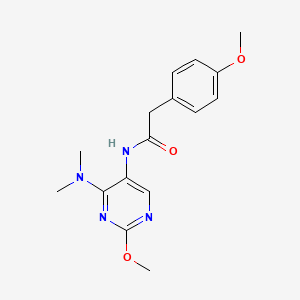

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxypyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4/c1-23-15-17-5-9(6-18-15)14(22)16-7-12-19-13(21-25-12)10-4-11(24-20-10)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKUPNKXKWLXOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)

![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)

![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)

![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)

![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2878045.png)